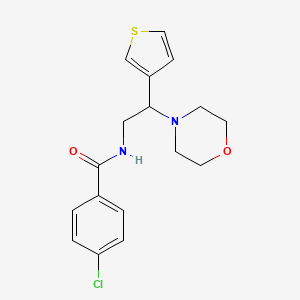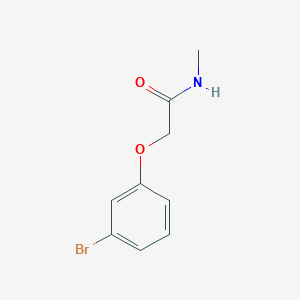![molecular formula C22H24N2O4 B2957489 [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate CAS No. 1090799-34-0](/img/structure/B2957489.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate is a complex organic compound characterized by its unique structure, comprising various functional groups and aromatic systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate generally involves multiple steps, each with specific reaction conditions:
Nitrile Formation: : Cyclohexylamine reacts with cyanogen bromide to form 1-cyanocyclohexylamine. The reaction typically occurs in an inert solvent like dichloromethane, under low temperatures to prevent side reactions.
Carbamoylation: : 1-cyanocyclohexylamine undergoes carbamoylation with chloroformate to form (1-cyanocyclohexyl)carbamate.
Esterification: : (1-cyanocyclohexyl)carbamate reacts with (5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid in the presence of coupling agents like EDCI and DMAP to form the ester.
Industrial Production Methods
The large-scale synthesis of this compound would follow similar steps but optimized for yield, cost, and safety. Industrial methods might employ flow chemistry techniques to increase efficiency and scalability, and also improve the safety of handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
This compound is subject to various chemical reactions:
Oxidation: : The indeno[5,6-b]furan moiety can undergo oxidation to form ketones or carboxylic acids.
Reduction: : Reduction of the nitrile group to primary amine can be achieved using hydrogenation catalysts.
Substitution: : The carbamate group can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: : Common reducing agents include LiAlH₄ and H₂ over Pd/C.
Substitution: : Reactions are usually conducted in polar aprotic solvents like DMF or DMSO with nucleophiles like NaOH or K₂CO₃.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate serves as a versatile building block for creating more complex molecules.
Biology
Its unique structure is useful in designing novel bioactive compounds, especially those targeting specific proteins or enzymes in pharmaceutical research.
Medicine
Potential applications in drug design due to its ability to interact with biological targets and pathways. Research is ongoing to explore its effects and efficacy in disease models.
Industry
This compound's stability and reactivity profile make it suitable for use in material science, particularly in developing new polymers and coatings with specific properties.
Mecanismo De Acción
Similar compounds include other carbamate derivatives and indeno[5,6-b]furan-based molecules. Compared to:
Carbamoylmethyl acetate derivatives: : The presence of the cyanocyclohexyl group in this compound enhances its specificity and reactivity.
Indeno[5,6-b]furan compounds:
Comparación Con Compuestos Similares
[(2-cyanoethyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
[(1-cyanocyclopentyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate
[(1-cyanocyclohexyl)carbamoyl]methyl 2-phenylacetate
Each compound has unique attributes that contribute to its specific reactivity and potential use in scientific research and industrial applications.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c23-14-22(7-2-1-3-8-22)24-20(25)13-28-21(26)11-17-12-27-19-10-16-6-4-5-15(16)9-18(17)19/h9-10,12H,1-8,11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDHYHDKVAZVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=COC3=C2C=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[[(Z)-2-cyano-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2957411.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2957412.png)
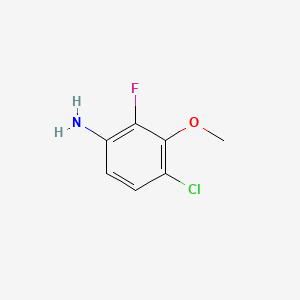
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide](/img/structure/B2957417.png)
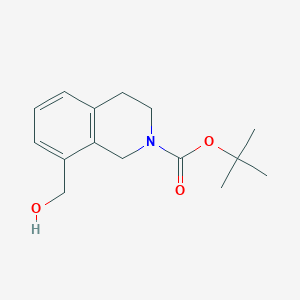
![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)
![1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957423.png)
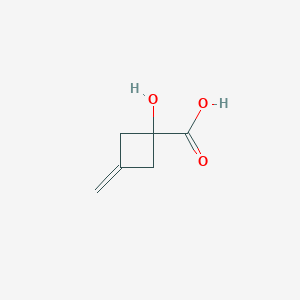
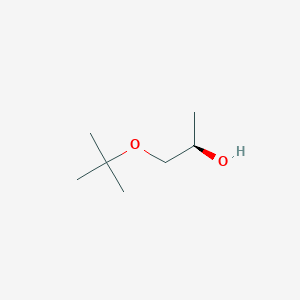
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
